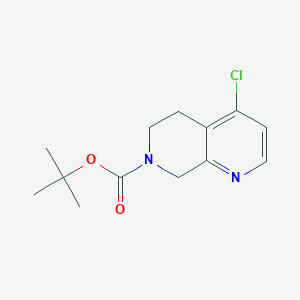

7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Boc-4-Chlor-5,6,7,8-Tetrahydro-1,7-Naphthyridin ist eine heterozyklische Verbindung, die zur Naphthyridin-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chlor-Substituenten und eine Boc-Schutzgruppe (tert-Butoxycarbonyl) umfasst. Das Vorhandensein dieser funktionellen Gruppen macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese und der medizinischen Chemie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Boc-4-Chlor-5,6,7,8-Tetrahydro-1,7-Naphthyridin umfasst typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 4-Chlor-1,7-Naphthyridin mit tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt, was zur Bildung der Boc-geschützten Verbindung führt.

Industrielle Produktionsverfahren

Die industrielle Produktion von 7-Boc-4-Chlor-5,6,7,8-Tetrahydro-1,7-Naphthyridin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Kontinuierliche Durchflussreaktoren und automatisierte Systeme werden oft eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

7-Boc-4-Chlor-5,6,7,8-Tetrahydro-1,7-Naphthyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlorgruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Entschützungreaktionen: Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, um das freie Amin zu ergeben.

Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um Naphthyridin-Derivate zu bilden, oder reduziert werden, um den Tetrahydro-Ring zu modifizieren.

Häufige Reagenzien und Bedingungen

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.

Entschützung: Trifluoressigsäure (TFA) in Dichlormethan.

Oxidation: Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.

Hauptprodukte

Substitution: Bildung substituierter Naphthyridin-Derivate.

Entschützung: Bildung des freien Amins.

Oxidation: Bildung oxidierter Naphthyridin-Derivate.

Reduktion: Bildung reduzierter Naphthyridin-Derivate.

Wissenschaftliche Forschungsanwendungen

7-Boc-4-Chlor-5,6,7,8-Tetrahydro-1,7-Naphthyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird zur Untersuchung von Enzyminhibitoren und Rezeptorliganden eingesetzt.

Medizin: Wird auf sein Potenzial als Pharmakophor in der Wirkstoffforschung untersucht, insbesondere bei der Entwicklung von Antitumor- und antimikrobiellen Wirkstoffen.

Industrie: Wird bei der Herstellung von Feinchemikalien und fortschrittlichen Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 7-Boc-4-Chlor-5,6,7,8-Tetrahydro-1,7-Naphthyridin hängt in erster Linie mit seiner Fähigkeit zusammen, mit biologischen Zielstrukturen wie Enzymen und Rezeptoren zu interagieren. Die Verbindung kann Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit aktiven Zentren bilden, was zu einer Hemmung oder Modulation der biologischen Aktivität führt. Das Vorhandensein der Boc-Gruppe kann ihre Stabilität und Bioverfügbarkeit verbessern.

Analyse Chemischer Reaktionen

Types of Reactions

7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine derivatives or reduction to modify the tetrahydro ring.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Substitution: Formation of substituted naphthyridine derivatives.

Deprotection: Formation of the free amine.

Oxidation: Formation of oxidized naphthyridine derivatives.

Reduction: Formation of reduced naphthyridine derivatives.

Wissenschaftliche Forschungsanwendungen

7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.

Industry: Utilized in the production of fine chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of biological activity. The presence of the Boc group can enhance its stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Chlor-5,6,7,8-Tetrahydro-1,7-Naphthyridin

- 7-Boc-4-Chlor-1,7-Naphthyridin

- 5,6,7,8-Tetrahydro-1,7-Naphthyridin-Derivate

Einzigartigkeit

7-Boc-4-Chlor-5,6,7,8-Tetrahydro-1,7-Naphthyridin sticht aufgrund des Vorhandenseins sowohl der Chlor- als auch der Boc-Gruppe hervor, die eine einzigartige Reaktivität und Stabilität verleihen. Diese Kombination macht es zu einem vielseitigen Zwischenprodukt in der synthetischen Chemie und zu einem wertvollen Werkzeug in der medizinischen Forschung.

Eigenschaften

IUPAC Name |

tert-butyl 4-chloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-9-10(14)4-6-15-11(9)8-16/h4,6H,5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBKLSIBJLTKFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.